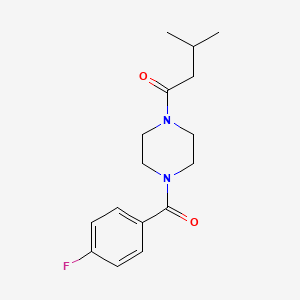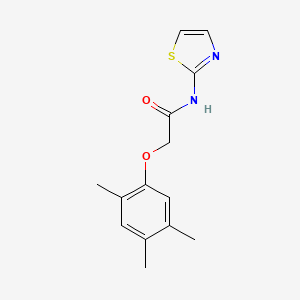![molecular formula C16H13FN2O2 B5768923 N-[4-(cyanomethyl)phenyl]-2-(4-fluorophenoxy)acetamide](/img/structure/B5768923.png)
N-[4-(cyanomethyl)phenyl]-2-(4-fluorophenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(cyanomethyl)phenyl]-2-(4-fluorophenoxy)acetamide is a complex organic compound with a molecular structure that includes aromatic rings, a cyano group, and an amide linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(cyanomethyl)phenyl]-2-(4-fluorophenoxy)acetamide typically involves the reaction of 4-(cyanomethyl)aniline with 4-fluorophenoxyacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, and can handle large volumes of reactants. The use of continuous flow reactors also improves the safety and efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N-[4-(cyanomethyl)phenyl]-2-(4-fluorophenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The cyano group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products
Oxidation: 4-(carboxymethyl)phenyl-2-(4-fluorophenoxy)acetamide.
Reduction: 4-(aminomethyl)phenyl-2-(4-fluorophenoxy)acetamide.
Substitution: 4-(cyanomethyl)-2-nitrophenyl-2-(4-fluorophenoxy)acetamide.
Applications De Recherche Scientifique
N-[4-(cyanomethyl)phenyl]-2-(4-fluorophenoxy)acetamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Researchers are investigating its potential as a drug candidate for the treatment of various diseases, including cancer and bacterial infections.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mécanisme D'action
The mechanism of action of N-[4-(cyanomethyl)phenyl]-2-(4-fluorophenoxy)acetamide involves its interaction with specific molecular targets in biological systems. The cyano group can form hydrogen bonds with amino acid residues in proteins, potentially inhibiting their function. The aromatic rings can also interact with hydrophobic pockets in proteins, enhancing the compound’s binding affinity. These interactions can disrupt essential biological processes, leading to the compound’s observed biological activities.
Comparaison Avec Des Composés Similaires
N-[4-(cyanomethyl)phenyl]-2-(4-fluorophenoxy)acetamide can be compared with other similar compounds, such as:
N-[4-(cyanomethyl)phenyl]-2-(2-fluorophenoxy)acetamide: This compound has a similar structure but with the fluorine atom in a different position on the aromatic ring. This positional change can affect the compound’s reactivity and biological activity.
N-[4-(cyanomethyl)phenyl]-2-(4-chlorophenoxy)acetamide:
N-[4-(cyanomethyl)phenyl]-2-(4-bromophenoxy)acetamide: The bromine atom can introduce additional reactivity, such as the ability to undergo further substitution reactions.
The uniqueness of this compound lies in its specific combination of functional groups and their arrangement, which can lead to distinct chemical and biological properties compared to its analogs.
Propriétés
IUPAC Name |
N-[4-(cyanomethyl)phenyl]-2-(4-fluorophenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN2O2/c17-13-3-7-15(8-4-13)21-11-16(20)19-14-5-1-12(2-6-14)9-10-18/h1-8H,9,11H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRBVZCHICBTQEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC#N)NC(=O)COC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-nitro-3-[(4-phenylpiperazin-1-yl)methyl]phenol](/img/structure/B5768854.png)

![4-tert-butyl-N-[(3-pyridinylamino)carbonothioyl]benzamide](/img/structure/B5768863.png)
![4-({[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}methyl)benzoic acid](/img/structure/B5768864.png)
![ethyl 2-[(cyclopropylcarbonyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxylate](/img/structure/B5768866.png)

![N-{2-[(2-chlorobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}acetamide](/img/structure/B5768872.png)
![3,7-dipropionyl-1,5-dipropyl-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B5768880.png)
amine](/img/structure/B5768888.png)
![4-[Methyl(phenyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B5768890.png)
![N-[4-CHLORO-3-(TRIFLUOROMETHYL)PHENYL]-3-ETHYL-5-METHYL-12-OXAZOLE-4-CARBOXAMIDE](/img/structure/B5768892.png)
![N'-{[1-(4-chlorobenzyl)-3-phenyl-1H-pyrazol-4-yl]methylene}-2-(4-chloro-3-methylphenoxy)-2-methylpropanohydrazide](/img/structure/B5768897.png)

![3-(3,4-dimethoxyphenyl)-5-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5768938.png)
